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Introduction
AZ-5104 is the active, des-methyl metabolite of Osimertinib (AZD9291), a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As an irreversible

inhibitor, AZ-5104 covalently binds to the cysteine 797 residue in the ATP-binding site of EGFR.

This application note provides a comprehensive overview of AZ-5104, including its mechanism

of action, quantitative data on its potency, and detailed protocols for its use in studying EGFR-

driven cancers. Preclinical studies have demonstrated that AZ-5104 is more potent than its

parent compound, Osimertinib, against EGFR-mutant cell lines, although it exhibits a lower

margin of selectivity against wild-type EGFR.[1]

Mechanism of Action
AZ-5104 is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions and

L858R) and the T790M resistance mutation.[1] Its irreversible binding to EGFR leads to

sustained inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and

PI3K-AKT pathways, which are critical for cell proliferation and survival in EGFR-driven

cancers. The diagram below illustrates the EGFR signaling pathway and the inhibitory action of

AZ-5104.
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Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.
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Quantitative Data
In Vitro Potency of AZ-5104
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZ-
5104 against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell

lines.

Cell Line
EGFR Mutation
Status

AZ-5104 IC50 (nM) Reference

PC-9 Exon 19 deletion 2 [2]

NCI-H1975 L858R / T790M 2 [2]

PC-9VanR
Exon 19 deletion /

T790M
1 [2]

LoVo Wild-Type 33 [2]

H2073 Wild-Type 53 [2]

In Vivo Tumor Growth Inhibition by AZ-5104
The table below presents data on the in vivo efficacy of AZ-5104 in various xenograft models of

EGFR-driven cancers.
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Xenograft
Model

EGFR
Mutation
Status

AZ-5104 Dose
(mg/kg/day,
oral)

Tumor Growth
Inhibition (TGI)

Reference

NCI-H1975 L858R / T790M 5
Significant tumor

shrinkage
[3]

PC-9 Exon 19 deletion 5
Significant tumor

shrinkage
[3]

LXF2478 (PDX)
M766_A767insA

SV
25 Significant TGI [1]

LU0387 (PDX)
H773_V774insN

PH
50 Significant TGI [1]

Pharmacokinetic Parameters of AZ-5104 in Mice
The following table summarizes key pharmacokinetic parameters of AZ-5104 in mice following

oral administration.

Parameter Value Conditions Reference

Cmax ~1 µM

5 mg/kg oral dose of

Osimertinib to SCID

mice

[4]

Tmax ~4 hours

5 mg/kg oral dose of

Osimertinib to SCID

mice

[4]

AUC ~10 µM·h

5 mg/kg oral dose of

Osimertinib to SCID

mice

[4]

Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
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This protocol describes a method to determine the effect of AZ-5104 on the viability of cancer

cell lines.

Preparation

Treatment

Assay

Data Analysis
Seed cells in
96-well plate Incubate overnight

Add AZ-5104 to cells

Prepare serial dilutions
of AZ-5104

Incubate for 72 hours Add MTT/MTS reagent Incubate for 1-4 hours Add solubilization buffer
(for MTT)

Read absorbance
For MTS

Calculate % viability Plot dose-response curve Determine IC50

Click to download full resolution via product page

Caption: Workflow for a cell viability assay using AZ-5104.

Materials:

EGFR-mutant cancer cell line (e.g., PC-9, NCI-H1975)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

AZ-5104

DMSO (for stock solution)

MTT or MTS reagent

Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Cell Seeding:
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Trypsinize and count cells.

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of

complete growth medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Compound Preparation and Treatment:

Prepare a 10 mM stock solution of AZ-5104 in DMSO.

Perform serial dilutions of the stock solution in complete growth medium to achieve the

desired final concentrations (e.g., 0.1 nM to 10 µM).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of AZ-5104. Include a vehicle control (medium with DMSO) and a no-

treatment control.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT/MTS Assay:

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization buffer

to dissolve the formazan crystals.

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at

37°C.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using

a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to

generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of AZ-5104 on EGFR

phosphorylation.

Materials:

EGFR-mutant cancer cell line

Complete growth medium

6-well cell culture plates

AZ-5104

DMSO

EGF (Epidermal Growth Factor)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin)
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HRP-conjugated secondary antibodies

ECL substrate

Chemiluminescence imaging system

Protocol:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 16-24 hours if necessary to reduce basal EGFR

phosphorylation.

Treat the cells with various concentrations of AZ-5104 for 2-4 hours. Include a vehicle

control.

Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR

phosphorylation.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR 1:1000, anti-total

EGFR 1:1000) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

(1:2000-1:5000) for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Xenograft Studies
This protocol provides a general guideline for evaluating the anti-tumor efficacy of AZ-5104 in a

mouse xenograft model.

Model Setup

Treatment Endpoint Analysis

Subcutaneous injection
of cancer cells into mice Monitor tumor growth Randomize mice into

treatment groups

Administer AZ-5104
(e.g., oral gavage)

Prepare AZ-5104
formulation

Measure tumor volume
and body weight Collect tumors Analyze tumors

(e.g., Western blot, IHC)

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study with AZ-5104.

Materials:

Immunocompromised mice (e.g., nude or SCID)

EGFR-mutant cancer cell line

Matrigel (optional)

AZ-5104
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Vehicle for oral gavage (e.g., 1% Polysorbate 80 in water)[1]

Calipers

Anesthesia

Protocol:

Tumor Cell Implantation:

Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed

with Matrigel) into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Drug Preparation and Administration:

Prepare the AZ-5104 formulation for oral gavage. A formulation of 1% Polysorbate 80 in

water has been used for the parent compound, Osimertinib.[1]

Administer AZ-5104 orally once daily at the desired dose (e.g., 25-50 mg/kg). The control

group should receive the vehicle only.

Monitoring and Endpoint:

Measure tumor volume and mouse body weight 2-3 times per week.

Continue treatment for the duration of the study (e.g., 2-4 weeks).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies like western blotting for p-EGFR).

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://aacrjournals.org/mct/article/15/10/2378/91971/Irreversible-Inhibition-of-EGFR-Modeling-the
https://www.benchchem.com/product/b605732?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/10/2378/91971/Irreversible-Inhibition-of-EGFR-Modeling-the
https://www.benchchem.com/product/b605732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AZ-5104 is a valuable research tool for studying the biology of EGFR-driven cancers and for

the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically

relevant EGFR mutations makes it an important compound for understanding both the efficacy

and potential off-target effects of third-generation EGFR inhibitors. The protocols provided here

offer a starting point for researchers to incorporate AZ-5104 into their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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